molecular formula C7H13ClN2O B12933345 6,6-Dimethylmorpholine-2-carbonitrile hydrochloride

6,6-Dimethylmorpholine-2-carbonitrile hydrochloride

Cat. No.: B12933345
M. Wt: 176.64 g/mol
InChI Key: ISCUDTNYNLQLSF-UHFFFAOYSA-N
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Description

6,6-Dimethylmorpholine-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C7H12N2O·HCl. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a nitrile group (-C≡N) and two methyl groups attached to the morpholine ring. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylmorpholine-2-carbonitrile hydrochloride typically involves the reaction of morpholine derivatives with appropriate nitrile precursors. One common method includes the alkylation of morpholine with a nitrile-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylmorpholine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Dimethylmorpholine-2-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethylmorpholine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets, depending on its application. In drug development, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitrile group can participate in various biochemical pathways, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethylmorpholine-2-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a nitrile group.

    Morpholine derivatives: Various morpholine-based compounds with different substituents.

Uniqueness

6,6-Dimethylmorpholine-2-carbonitrile hydrochloride is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

6,6-dimethylmorpholine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c1-7(2)5-9-4-6(3-8)10-7;/h6,9H,4-5H2,1-2H3;1H

InChI Key

ISCUDTNYNLQLSF-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC(O1)C#N)C.Cl

Origin of Product

United States

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